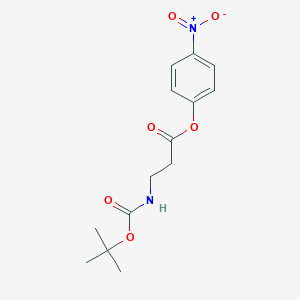

Boc-beta-alanine 4-nitrophenyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-9-8-12(17)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGYJVVBTUENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400277 | |

| Record name | Boc-beta-alanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17547-09-0 | |

| Record name | Boc-beta-alanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-beta-alanine 4-nitrophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-beta-alanine 4-nitrophenyl ester, also known as Boc-β-Ala-ONp, is a pivotal reagent in the fields of peptide synthesis, drug development, and bioconjugation.[1] This compound is an N-terminally protected amino acid derivative where the amine group of beta-alanine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a 4-nitrophenyl ester. The Boc group provides stability and is readily removable under moderately acidic conditions, while the 4-nitrophenyl ester serves as a good leaving group, facilitating the formation of amide bonds under mild conditions.[2] These characteristics make it a valuable building block for the synthesis of peptides and other complex organic molecules. Its applications extend to the development of prodrugs to enhance bioavailability, the creation of enzyme inhibitors, and as an intermediate in the synthesis of agrochemicals and fine chemicals.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 17547-09-0 |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.31 g/mol [3] |

| Appearance | White to off-white powder |

| Melting Point | 60-67 °C |

| Purity | ≥97% (HPLC) |

| Storage | 0-8 °C |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tert-butyl group of the Boc protecting group, the two methylene groups of the beta-alanine backbone, and the aromatic protons of the 4-nitrophenyl group.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons of the ester and the carbamate, the carbons of the tert-butyl group, the methylene carbons of the beta-alanine, and the aromatic carbons of the 4-nitrophenyl ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretching vibration for the ester, another carbonyl stretch for the Boc group's carbamate, and characteristic peaks for the nitro group (NO₂) on the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of the Boc group and other fragments.

Experimental Protocols

The primary application of this compound is in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy. Below is a detailed methodology for its use in a typical coupling cycle.

Protocol: Incorporation of a Beta-Alanine Residue using Boc-SPPS

This protocol outlines the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Kaiser test reagents

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

The DCM is drained, and a solution of 50% TFA in DCM is added to the resin.

-

The mixture is agitated for 30 minutes to remove the N-terminal Boc protecting group.

-

The deprotection solution is drained, and the resin is washed thoroughly with DCM (3x) and then with DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

A solution of 10% DIEA in DMF is added to the resin to neutralize the N-terminal ammonium salt.

-

The mixture is agitated for 10 minutes.

-

The neutralization solution is drained, and the resin is washed with DMF (3x) to remove excess DIEA.

-

-

Coupling:

-

A solution of this compound (2-3 equivalents relative to the resin substitution) in DMF is prepared.

-

This solution is added to the neutralized peptide-resin.

-

The reaction is allowed to proceed with agitation for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

A small sample of the resin is taken and washed.

-

The Kaiser test is performed to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction.

-

-

Washing:

-

Once the coupling is complete, the reaction solution is drained.

-

The resin is washed thoroughly with DMF (3x) and then with DCM (3x) to remove unreacted reagents and by-products.

-

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle if the peptide chain needs to be extended further.

Visualizations

Logical Relationship: Boc Protecting Group in Peptide Synthesis

The following diagram illustrates the fundamental principle of using the Boc protecting group in peptide synthesis. The Boc group "protects" the N-terminus of an amino acid, allowing its C-terminus to be selectively activated and coupled to the N-terminus of another amino acid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-beta-Ala-ONp

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester (Boc-beta-Ala-ONp), a key reagent in peptide synthesis and bioconjugation. This document details its characteristics, experimental protocols, and reactivity profile to support its effective application in research and development.

Core Physical and Chemical Properties

Boc-beta-Ala-ONp is a stable, crystalline solid that serves as an activated ester for the introduction of a Boc-protected β-alanine residue. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester | N/A |

| Synonyms | Boc-β-Ala-ONp, Boc-beta-alanine 4-nitrophenyl ester | [1] |

| CAS Number | 17547-09-0 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |

| Molecular Weight | 310.31 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 60-67 °C | [1] |

| Boiling Point | 473 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 239.9 °C (Predicted) | N/A |

| Solubility | Soluble in common organic solvents like DMF and DMSO. | N/A |

| Storage | 2-8 °C, sealed in a dry environment. | [1] |

Synthesis and Purification

The synthesis of Boc-beta-Ala-ONp typically involves the esterification of its precursor, N-Boc-β-alanine (Boc-beta-Ala-OH), with p-nitrophenol. This reaction is generally achieved through the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which activates the carboxylic acid group of Boc-beta-Ala-OH for nucleophilic attack by the hydroxyl group of p-nitrophenol.

General Synthesis Protocol

A general laboratory-scale protocol for the synthesis of Boc-beta-Ala-ONp is as follows:

-

Dissolution: Dissolve N-Boc-β-alanine and p-nitrophenol in an appropriate anhydrous solvent, such as ethyl acetate or dichloromethane (DCM).

-

Activation: Cool the solution in an ice bath and add a solution of the coupling agent (e.g., DCC in DCM) dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the urea byproduct (e.g., dicyclohexylurea) is removed by filtration. The filtrate is then typically washed sequentially with a weak acid solution (e.g., dilute HCl) to remove any unreacted coupling agent, a weak base solution (e.g., saturated sodium bicarbonate) to remove unreacted p-nitrophenol and Boc-beta-Ala-OH, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The crude Boc-beta-Ala-ONp is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure, crystalline product.

Spectral Data

While specific, publicly available spectra for Boc-beta-Ala-ONp are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the β-alanine backbone (two triplets), the aromatic protons of the p-nitrophenyl group (two doublets in the aromatic region), and an NH proton.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the Boc group, the β-alanine backbone, and the p-nitrophenyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Boc-beta-Ala-ONp would exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and the ester, and the aromatic nitro group.

Reactivity and Stability

Boc-beta-Ala-ONp is a key intermediate in chemical synthesis due to the reactivity of its p-nitrophenyl ester group.

Reactivity Profile

The p-nitrophenyl group is an excellent leaving group, making the ester carbonyl highly susceptible to nucleophilic attack. This property is exploited in peptide synthesis, where the activated ester readily reacts with the free amino group of an amino acid or peptide to form a stable amide bond. This reaction proceeds efficiently under mild conditions.

Stability and Storage

Boc-beta-Ala-ONp is a relatively stable compound when stored under appropriate conditions. It should be kept in a cool, dry place, typically between 2-8 °C, and protected from moisture to prevent hydrolysis of the activated ester. The Boc protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), which is a key step in Boc-based solid-phase peptide synthesis.

Applications in Research and Development

The primary application of Boc-beta-Ala-ONp is in solid-phase peptide synthesis (SPPS) . It serves as a building block for the incorporation of a β-alanine residue into a growing peptide chain. β-Alanine is a non-proteinogenic amino acid that can be used as a flexible linker or to modify the conformational properties of peptides.

Furthermore, its activated nature makes it suitable for various bioconjugation techniques, where it can be used to attach the Boc-β-Ala moiety to other molecules of interest, such as proteins, antibodies, or surfaces. This is valuable in the development of targeted therapeutics and diagnostic agents.[1]

References

An In-depth Technical Guide to the Synthesis of Boc-beta-alanine 4-nitrophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-β-alanine 4-nitrophenyl ester, commonly abbreviated as Boc-β-Ala-ONp, is a crucial activated amino acid derivative employed extensively in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions during peptide coupling, while the 4-nitrophenyl ester serves as an excellent leaving group, facilitating the formation of the amide bond under mild conditions. This technical guide provides a comprehensive overview of the synthesis pathway for Boc-β-Ala-ONp, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This document is intended to aid researchers in the efficient and reproducible synthesis of this valuable reagent.

Synthesis Pathway Overview

The primary and most established method for the synthesis of Boc-beta-alanine 4-nitrophenyl ester is the direct esterification of N-Boc-beta-alanine with 4-nitrophenol. This reaction is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). The role of the coupling agent is to activate the carboxylic acid group of Boc-beta-alanine, making it susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.

The overall reaction can be summarized as follows:

The reaction is typically carried out in an anhydrous aprotic solvent, such as ethyl acetate or dichloromethane, to prevent hydrolysis of the activated intermediate and the final product. The by-product, dicyclohexylurea (DCU), is largely insoluble in these solvents and can be conveniently removed by filtration. Subsequent purification of the product is typically achieved by recrystallization.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

N-Boc-beta-alanine (Boc-β-Ala-OH)

-

4-Nitrophenol (p-Nitrophenol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (anhydrous)

-

Hexane

-

Magnesium sulfate (anhydrous) or Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-beta-alanine (1.0 equivalent) and 4-nitrophenol (1.0 equivalent) in anhydrous ethyl acetate.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Coupling Agent: While maintaining the temperature at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous ethyl acetate or dichloromethane dropwise to the reaction mixture over 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Reaction: Allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir for a further 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

-

Combine the filtrate and washings.

-

Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization. A common solvent system for recrystallization is ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| N-Boc-beta-alanine | 1.0 eq |

| 4-Nitrophenol | 1.0 eq |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Ethyl Acetate |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 14-26 hours |

| Product Information | |

| Typical Yield | 75-90% |

| Appearance | White to off-white crystalline solid |

| Purification Method | Recrystallization (Ethyl Acetate/Hexane) |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Function of the 4-nitrophenyl ester group in synthesis

An In-depth Technical Guide to the Function and Application of 4-Nitrophenyl Esters in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-nitrophenyl (ONp) ester is a cornerstone of chemical synthesis, particularly in the realms of peptide synthesis and bioconjugation. Its prevalence stems from its function as an effective "activated" ester, transforming a relatively unreactive carboxylic acid into a species highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of the underlying principles governing the utility of 4-nitrophenyl esters, their practical applications, and the critical considerations for their successful implementation in research and development.

The Chemistry of Activation: Why 4-Nitrophenyl Esters?

At its core, the synthesis of amides, esters, and other acyl derivatives involves the reaction of a carboxylic acid with a nucleophile. However, the direct reaction is often inefficient as the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. To facilitate this transformation, the carboxylic acid must be "activated." This is precisely the role of the 4-nitrophenyl ester.

The effectiveness of the 4-nitrophenoxy group as a leaving group is rooted in the electronic properties of the 4-nitrophenyl moiety. The strong electron-withdrawing nature of the nitro group (-NO2) at the para position of the phenyl ring significantly influences the electronic environment of the ester.

Key Mechanistic Features:

-

Inductive and Resonance Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction and resonance. This pulls electron density away from the ester's carbonyl carbon, rendering it more electrophilic and, consequently, more susceptible to attack by nucleophiles.

-

Stabilization of the Leaving Group: Upon nucleophilic attack and subsequent cleavage of the acyl-oxygen bond, the resulting 4-nitrophenoxide anion is highly stabilized. The negative charge is delocalized across the aromatic ring and the nitro group, making it an excellent leaving group. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.

Figure 1: Generalized mechanism of nucleophilic acyl substitution on a 4-nitrophenyl ester. The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the formation of the acylated product and the release of the stabilized 4-nitrophenoxide leaving group.

Applications in Synthesis

The stability and reactivity profile of 4-nitrophenyl esters have made them invaluable in several areas of chemical synthesis.

Peptide Synthesis

Historically, 4-nitrophenyl esters were instrumental in solution-phase peptide synthesis. They offer a balance between stability for isolation and sufficient reactivity for coupling with the N-terminus of an amino acid or peptide. While often superseded by more reactive agents in modern solid-phase peptide synthesis (SPPS), they remain relevant for specific applications, such as the synthesis of cyclic peptides or when milder coupling conditions are required.

Experimental Protocol: Dipeptide Synthesis using a 4-Nitrophenyl Ester

This protocol outlines the synthesis of a simple dipeptide, Z-Gly-Phe-OMe, using the 4-nitrophenyl ester of Z-glycine.

Materials:

-

Z-Glycine 4-nitrophenyl ester (Z-Gly-ONp)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: Dissolve H-Phe-OMe·HCl in EtOAc. Add one equivalent of TEA to neutralize the hydrochloride salt and stir for 15 minutes at room temperature. The formation of triethylammonium chloride may be observed as a white precipitate.

-

Coupling: To the resulting solution, add one equivalent of Z-Gly-ONp. The reaction mixture is typically stirred at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the dipeptide product. The release of 4-nitrophenol can also be visually tracked by the appearance of a yellow color.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. These washes serve to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure dipeptide, Z-Gly-Phe-OMe.

Figure 2: A representative workflow for the synthesis of a dipeptide using the 4-nitrophenyl ester activation method.

Bioconjugation

4-Nitrophenyl esters are widely used for the modification of biomolecules, particularly for the acylation of primary amine groups in proteins, such as the ε-amino group of lysine residues. Their relative stability in aqueous media, compared to more reactive esters like N-hydroxysuccinimide (NHS) esters, can be advantageous in certain applications.

Comparative Analysis of Activated Esters

While effective, 4-nitrophenyl esters are one of several types of activated esters used in synthesis. A comparison with other common activating groups is presented below.

| Activated Ester Type | Relative Reactivity | Stability | Byproduct | Key Applications |

| 4-Nitrophenyl (ONp) Ester | Moderate | Good | 4-Nitrophenol (colored) | Peptide synthesis, bioconjugation |

| N-Hydroxysuccinimide (NHS) Ester | High | Moderate | N-Hydroxysuccinimide (water-soluble) | Bioconjugation, labeling |

| Pentafluorophenyl (PFP) Ester | Very High | Good | Pentafluorophenol | Peptide synthesis, challenging couplings |

| Thioester | Moderate to High | Variable | Thiol | Native chemical ligation |

Table 1: A comparative overview of commonly used activated esters in chemical synthesis.

Advantages and Limitations

Advantages:

-

Crystalline and Stable: Many 4-nitrophenyl esters are crystalline solids that are stable to storage, allowing for their preparation and isolation before use.

-

Reaction Monitoring: The release of the 4-nitrophenoxide anion upon reaction results in the formation of a yellow color, providing a convenient visual indicator of reaction progress.

-

Tunable Reactivity: The reactivity of substituted phenyl esters can be modulated by altering the electronic nature of the substituent on the phenyl ring, allowing for a degree of control over the coupling reaction.

Limitations:

-

Moderate Reactivity: For challenging coupling reactions, particularly in solid-phase peptide synthesis, the reactivity of 4-nitrophenyl esters may be insufficient, leading to incomplete reactions or requiring extended reaction times.

-

Byproduct Removal: The 4-nitrophenol byproduct must be carefully removed from the reaction mixture during purification, which can sometimes be challenging.

Conclusion

The 4-nitrophenyl ester remains a valuable tool in the arsenal of the synthetic chemist. Its utility is grounded in the fundamental principles of physical organic chemistry, where the electronic properties of the 4-nitrophenyl group are harnessed to create a stable yet effective acylating agent. While newer reagents have emerged for specific applications, a thorough understanding of the function and application of 4-nitrophenyl esters is essential for researchers and professionals in the field of chemical and pharmaceutical sciences. Its reliability, ease of monitoring, and tunable reactivity ensure its continued relevance in both academic research and industrial drug development.

The Strategic Imperative of the Boc Protecting Group in Beta-Alanine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and the development of novel therapeutics, the manipulation of amino acid functionality is a cornerstone of molecular design. Beta-alanine (β-alanine), the only naturally occurring beta-amino acid, presents unique structural and functional properties that are increasingly leveraged in peptidomimetics, drug delivery systems, and as flexible linkers.[1] However, the successful incorporation of β-alanine into complex molecular architectures is critically dependent on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and versatility. This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in the chemistry of β-alanine, detailing its impact on synthesis, purification, and the overall strategic approach to peptide and drug development.

The Role of the Boc Group in Modifying Beta-Alanine's Properties

The primary function of the Boc group is to temporarily block the nucleophilic amino group of β-alanine, thereby preventing unwanted side reactions during subsequent chemical transformations, most notably peptide bond formation.[2] This protection strategy imparts several crucial advantages:

-

Controlled Reactivity: By masking the amine, the Boc group ensures that the carboxyl group of β-alanine is the sole reactive site for coupling reactions, directing the formation of the desired amide bond.

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of β-alanine derivatives in organic solvents commonly used in synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

-

Prevention of Polymerization: Unprotected β-alanine can self-polymerize under activation conditions. The Boc group effectively prevents this, ensuring a clean and controlled reaction.

-

Facilitated Purification: The presence of the Boc group alters the polarity of the molecule, often simplifying the purification of intermediates by chromatographic methods.

Quantitative Data Summary

The efficiency of both the protection of β-alanine and its subsequent use in solid-phase peptide synthesis (SPPS) is critical for the overall success of a synthetic campaign. The following tables summarize key quantitative data derived from analogous reactions and general principles of Boc-chemistry.

| Parameter | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Boc Protection of Alanine | Di-tert-butyl dicarbonate ((Boc)₂O), NaOH | Tetrahydrofuran (THF)/Water | 0 to Room Temperature | 17 hours | ~100 |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | >95 |

| Boc Deprotection | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 0.5 - 2 hours | >95 |

Table 1: Quantitative Data for Boc Protection and Deprotection of Alanine. The synthesis of N-(tert-Butoxycarbonyl)-L-alanine has been reported with a quantitative yield, providing a strong benchmark for the synthesis of Boc-β-alanine.[3] Deprotection yields are consistently high under standard acidic conditions.[4]

| Parameter | Coupling Efficiency (%) | Monitoring Method |

| Boc-Amino Acid Coupling in SPPS | >99% (typically) | Kaiser (Ninhydrin) Test |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-beta-alanine

This protocol is adapted from the high-yield synthesis of N-(tert-Butoxycarbonyl)-L-alanine.[3]

Materials:

-

β-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

4 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend β-alanine (1.0 eq) in a 1:1 mixture of water and THF.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium hydroxide (1.5 eq) to the suspension and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.3 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 17 hours.

-

After the reaction is complete, extract the mixture twice with petroleum ether to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 1 with 4 M HCl.

-

Extract the aqueous layer four times with ethyl acetate.

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Boc-beta-alanine

This protocol outlines a standard cycle for the incorporation of Boc-β-alanine into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Peptide-resin with a free amino group

-

N-Boc-β-alanine

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis reaction vessel

-

Shaker

Procedure:

1. N-α-Boc Deprotection: a. Swell the peptide-resin in DCM for 15-30 minutes. b. Drain the DCM and add a solution of 50% TFA in DCM to the resin. c. Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM. d. Agitate for 20-30 minutes at room temperature. e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

2. Neutralization: a. Wash the resin with DCM (2 times). b. Add a solution of 10% DIEA in DCM to the resin. c. Agitate for 5-10 minutes. Repeat this step. d. Drain the neutralization solution and wash the resin with DCM (3 times).

3. Amino Acid Coupling (DCC/HOBt Method): a. In a separate vessel, dissolve N-Boc-β-alanine (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. b. Add the dissolved amino acid/HOBt solution to the neutralized resin. c. Add DCC (3 equivalents) dissolved in DCM to the reaction vessel. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the completion of the reaction using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[5] f. Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.

Mandatory Visualizations

Caption: Reaction scheme for the Boc protection of beta-alanine.

Caption: Experimental workflow for a single cycle of Boc-SPPS.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the chemical synthesis involving β-alanine. Its ability to reversibly mask the amino functionality allows for precise control over reactivity, enhances solubility, and simplifies purification, thereby enabling the efficient incorporation of β-alanine into peptides and other complex molecules. The robust and well-established protocols for Boc protection and its use in solid-phase peptide synthesis, as detailed in this guide, provide researchers and drug development professionals with a reliable framework for the design and synthesis of novel β-alanine-containing compounds with significant therapeutic potential. Understanding the nuances of Boc chemistry is, therefore, not merely a technical detail but a strategic imperative for innovation in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 3. Advances in biotechnological production of β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Boc-β-Alanine 4-Nitrophenyl Ester (CAS: 17547-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-β-alanine 4-nitrophenyl ester (CAS: 17547-09-0) is a pivotal reagent in modern biochemical and pharmaceutical research, primarily serving as a versatile building block in the synthesis of peptides and other complex organic molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of β-alanine enhances its stability and solubility, while the 4-nitrophenyl (ONp) ester serves as an efficient activating group for amide bond formation.[1] This combination of features makes it a valuable tool in solid-phase peptide synthesis (SPPS), solution-phase synthesis, drug delivery systems, and bioconjugation applications.[1] This guide provides a comprehensive overview of its chemical properties, key applications with detailed experimental protocols, and relevant logical workflows.

Chemical and Physical Properties

A summary of the key quantitative data for Boc-β-alanine 4-nitrophenyl ester is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 17547-09-0 |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 60-67 °C |

| Purity | ≥97% (HPLC) |

| Storage Conditions | 0-8 °C |

Core Applications and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Boc-β-alanine 4-nitrophenyl ester is extensively used as a building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the 4-nitrophenyl ester facilitates the coupling reaction with the free amino group of the growing peptide chain on the solid support.

This protocol outlines a single cycle of deprotection and coupling for the incorporation of a Boc-β-alanine residue into a peptide chain anchored to a resin (e.g., Merrifield or PAM resin).

a) Boc Deprotection:

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.

-

Pre-wash: Drain the DCM and perform a short pre-wash with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.[2]

-

Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (approximately 10 mL per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[2]

-

Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (2 times) and isopropanol (IPA) (2 times) to remove residual TFA.[2]

b) Neutralization:

-

Suspend the resin in a 10% solution of diisopropylethylamine (DIPEA) in DCM.

-

Shake the mixture for 2 minutes and repeat this step.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

c) Coupling of Boc-β-Alanine 4-Nitrophenyl Ester:

-

Pre-activation (Optional but recommended): While the 4-nitrophenyl ester is an active ester, the coupling efficiency can be enhanced. For difficult couplings, co-reagents can be beneficial.

-

Coupling Reaction: Dissolve Boc-β-alanine 4-nitrophenyl ester (2-3 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF). Add this solution to the neutralized peptide-resin.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellow) indicates the completion of the reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Drug Delivery Systems

The ester functionality of Boc-β-alanine 4-nitrophenyl ester provides a handle for designing prodrugs.[1] By linking a therapeutic agent to β-alanine, its pharmacokinetic properties, such as solubility and bioavailability, can be modulated. The Boc group can be removed in a subsequent step to reveal a primary amine for further modification or to unmask the active drug conjugate.

This protocol describes the conjugation of a hypothetical drug molecule containing a primary or secondary amine (Drug-NH₂) to Boc-β-alanine.

-

Dissolution: Dissolve Drug-NH₂ (1 equivalent) and Boc-β-alanine 4-nitrophenyl ester (1.2 equivalents) in a suitable aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 equivalents), to the reaction mixture to act as a proton scavenger.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Boc-protected drug-β-alanine conjugate.

-

Deprotection (Optional): The Boc group can be removed by treating the conjugate with a solution of TFA in DCM (typically 1:1 v/v) for 1-2 hours at room temperature, followed by evaporation of the solvent and purification of the deprotected conjugate.

Bioconjugation

Boc-β-alanine 4-nitrophenyl ester is utilized in bioconjugation to link molecules to surfaces or other biomolecules.[1] The activated ester reacts with primary amines, such as the side chain of lysine residues in proteins or amine-functionalized surfaces, to form stable amide bonds.

This protocol outlines the general procedure for modifying a biomaterial surface that has been pre-functionalized with primary amine groups.

-

Surface Preparation: Thoroughly clean and dry the amine-functionalized biomaterial surface.

-

Reagent Solution Preparation: Prepare a solution of Boc-β-alanine 4-nitrophenyl ester (e.g., 10-50 mM) in a dry, aprotic solvent such as DMF or DMSO.

-

Surface Reaction: Immerse the amine-functionalized surface in the reagent solution. The reaction can be carried out at room temperature for 4-12 hours. The inclusion of a non-nucleophilic base like DIPEA may be beneficial in some cases.

-

Washing: After the reaction period, remove the surface from the solution and wash it extensively with the reaction solvent (DMF or DMSO) followed by a solvent in which the unreacted reagents are soluble but that will not damage the surface (e.g., ethanol or isopropanol), and finally with deionized water.

-

Drying: Dry the modified surface under a stream of nitrogen or in a vacuum desiccator.

-

Characterization: The successful modification of the surface can be confirmed by surface-sensitive analytical techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements.

Conclusion

Boc-β-alanine 4-nitrophenyl ester is a highly effective and versatile reagent with significant applications in peptide synthesis, the development of drug delivery systems, and bioconjugation. Its well-defined reactivity and the stability of the Boc protecting group allow for controlled and efficient chemical modifications. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, biology, and pharmaceutical sciences, enabling them to leverage the full potential of this important chemical entity in their research and development endeavors.

References

Solubility Profile of Boc-beta-alanine 4-nitrophenyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-beta-alanine 4-nitrophenyl ester, a key reagent in peptide synthesis and various bioconjugation applications. An understanding of its solubility in common laboratory solvents is critical for optimizing reaction conditions, purification protocols, and the development of drug delivery systems. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information on closely related compounds and general principles of solubility for N-Boc protected amino acid esters to provide a practical framework for laboratory work.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, featuring a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, a polar ester linkage to a nitrophenyl group, and the beta-alanine backbone, results in a molecule with moderate polarity. The presence of the Boc group generally enhances solubility in a range of organic solvents.[1]

Predicted Solubility of this compound

Based on the solubility of structurally similar N-Boc protected amino acid esters, a qualitative and illustrative quantitative solubility profile for this compound in common laboratory solvents at ambient temperature (approximately 20-25°C) is presented below. It is crucial to note that the quantitative data are illustrative and should be experimentally verified for precise applications.

| Solvent Family | Solvent | Polarity Index | Predicted Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL) |

| Aprotic Polar | Dimethylformamide (DMF) | 6.4 | Very Soluble | > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 50 | |

| Acetonitrile (ACN) | 5.8 | Soluble | 10 - 20 | |

| Acetone | 5.1 | Soluble | 20 - 30 | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Very Soluble | > 50 |

| Chloroform | 4.1 | Very Soluble | > 50 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | 15 - 25 |

| Diethyl Ether | 2.8 | Sparingly Soluble | 1 - 5 | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | 20 - 30 |

| Alcohols | Methanol (MeOH) | 5.1 | Sparingly Soluble | 2 - 10 |

| Ethanol (EtOH) | 4.3 | Sparingly Soluble | 1 - 5 | |

| Isopropanol (IPA) | 3.9 | Slightly Soluble | < 1 | |

| Aqueous | Water | 10.2 | Insoluble | < 0.1 |

| Nonpolar | Toluene | 2.4 | Slightly Soluble | < 1 |

| Hexane | 0.1 | Insoluble | < 0.1 |

Disclaimer: The illustrative quantitative solubility data is based on general trends for similar compounds and should not be considered as experimentally verified values for this compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

For accurate and reproducible solubility data, experimental determination is essential. The following gravimetric method is a fundamental and reliable approach.

Materials:

-

This compound (high purity)

-

Selected laboratory solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound or under a gentle stream of inert gas (e.g., nitrogen). For high-boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature is recommended.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered solution (mL)) x 100

-

Visualizing the Workflow: Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.

Caption: A workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding and practical approach to determining the solubility of this compound. For all critical applications, it is strongly recommended to perform experimental verification to obtain precise solubility data under your specific laboratory conditions.

References

An In-depth Technical Guide to the Mechanism of Boc-beta-alanine 4-nitrophenyl ester Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-beta-alanine 4-nitrophenyl ester is a widely utilized reagent in organic synthesis, particularly in the fields of peptide chemistry, drug delivery, and bioconjugation.[1] This technical guide provides a comprehensive overview of the core mechanism of acylation using this compound. It details the reaction kinetics, presents experimental protocols for both solution-phase and solid-phase applications, and offers visualizations of the reaction mechanism and experimental workflows. The strategic placement of the electron-withdrawing 4-nitrophenyl group makes it an excellent leaving group, facilitating the efficient acylation of primary and secondary amines under mild conditions.[2][3] The acid-labile tert-butyloxycarbonyl (Boc) protecting group ensures stability during the reaction and allows for selective deprotection in subsequent synthetic steps.[4][5] This guide is intended to serve as a practical resource for researchers employing this versatile reagent in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its common analogs is crucial for their effective use in synthesis.

| Property | This compound | Boc-L-alanine 4-nitrophenyl ester | Boc-D-alanine 4-nitrophenyl ester |

| Synonyms | Boc-β-Ala-ONp | Boc-L-Ala-ONp | Boc-D-Ala-ONp |

| CAS Number | 17547-09-0[1] | 2483-49-0[6] | 85546-27-6 |

| Molecular Formula | C₁₄H₁₈N₂O₆[1] | C₁₄H₁₈N₂O₆[6] | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.31 g/mol [1] | 310.31 g/mol [6] | 310.31 g/mol |

| Appearance | White to off-white powder[1] | White to off-white powder[6] | Not specified |

| Melting Point | 60-67 °C[1] | 82-84 °C[6] | 144-152 °C |

| Purity (typical) | ≥ 97% (HPLC)[1] | ≥ 99% (HPLC)[6] | ≥ 99% (HPLC) |

| Storage Conditions | 0-8 °C[1] | 0-8 °C[6] | 0-8 °C |

Core Mechanism of Acylation

The acylation of a nucleophile (typically a primary or secondary amine) by this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is characterized by the formation of a tetrahedral intermediate, which subsequently collapses to yield the acylated product and the 4-nitrophenolate leaving group.

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is the initial and often rate-determining step.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl oxygen develops a negative charge.

-

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the 4-nitrophenoxide ion. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge on the phenoxide ion through resonance.

-

Proton Transfer: A final proton transfer step, typically involving a base or another amine molecule, neutralizes the positively charged nitrogen, yielding the final amide product and a protonated base.

Quantitative Data and Kinetics

The rate of acylation is significantly influenced by the nucleophilicity of the amine, the solvent, and the pH of the reaction medium. The release of the yellow-colored 4-nitrophenolate ion (λmax ≈ 400-413 nm) provides a convenient method for monitoring the reaction kinetics spectrophotometrically.[2][3]

Table 3.1: Rate Constants for N-Acylation of β-Alanyl-β-alanine in a Water-Dioxane System

| Acylating Agent | Rate Constant (L mol⁻¹ s⁻¹) |

| 2,4-Dinitrophenyl benzoate | 0.7 - 30.58 |

| 2,4,6-Trinitrophenyl benzoate | (Value within the same range) |

Data adapted from a study on dipeptide N-acylation under polythermal conditions. The range reflects variations in experimental conditions.

The study noted that a twofold increase in the water content in the water-1,4-dioxane solvent resulted in a 2-2.5 times increase in the average rate constant. This highlights the sensitivity of the reaction to the polarity of the solvent.

Experimental Protocols

Protocol 1: Solution-Phase Acylation of an Amine

This protocol provides a general procedure for the acylation of a primary amine with this compound in a solution phase.

Materials:

-

This compound (1.0 eq.)

-

Primary amine (e.g., benzylamine) (1.1 eq.)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)

-

Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Na₂SO₄ or MgSO₄

-

Ethyl acetate (EtOAc)

-

Hexanes or petroleum ether

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq.) and TEA or DIPEA (1.2 eq.) in dry DMF or DCM.

-

Addition of Acylating Agent: To the stirred solution, add this compound (1.0 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the consumption of the starting materials and the formation of the product. The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure acylated product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry

Boc-protected amino acid esters are key reagents in Boc-based solid-phase peptide synthesis. This protocol outlines a single coupling cycle.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (or other activated Boc-amino acid) (3-4 eq.)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% TEA or DIPEA in DCM (Neutralization solution)

-

N,N-Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with 10% DIPEA in DCM for 2 x 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling:

-

Dissolve this compound (3-4 eq.) in a minimal amount of DMF.

-

Add the solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, the coupling step may be repeated.

-

Once coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

-

Applications and Logical Relationships

The utility of this compound extends beyond simple amide bond formation. Its structure makes it suitable as a linker in more complex molecular architectures, such as in drug delivery systems or for bioconjugation.

Application as a Cleavable Linker in Drug Delivery

The β-alanine ester linkage can be designed to be cleavable under specific physiological conditions (e.g., enzymatic hydrolysis), allowing for the controlled release of a therapeutic agent from a polymer or carrier molecule.

Conclusion

This compound is a highly effective and versatile reagent for the acylation of amines. Its reactivity is driven by the excellent leaving group ability of the 4-nitrophenoxide ion, while the Boc protecting group provides the necessary orthogonality for multi-step synthesis. The straightforward reaction mechanism, coupled with mild reaction conditions and the ability to monitor the reaction progress spectrophotometrically, makes it an invaluable tool for chemists in academia and industry. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in peptide synthesis, drug development, and the construction of complex molecular systems.

References

In-Depth Technical Guide to Spectroscopic Data of Boc-beta-alanine 4-nitrophenyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-beta-alanine 4-nitrophenyl ester, a key reagent in peptide synthesis and various bioconjugation applications. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a representative experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.31 g/mol , is a stable, crystalline solid.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of β-alanine and the 4-nitrophenyl ester group at the carboxylic acid terminus makes it an activated building block for amide bond formation.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of Boc-β-alanine with 4-nitrophenol. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate aprotic solvent.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: To a solution of Boc-β-alanine (1 equivalent) and 4-nitrophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous THF is added dropwise with stirring.

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.[1]

Spectroscopic Data

The structural integrity and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the proton environment within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 2H | Aromatic protons (ortho to NO₂) |

| ~7.30 | d | 2H | Aromatic protons (meta to NO₂) |

| ~5.20 | t | 1H | NH |

| ~3.50 | q | 2H | -CH₂-NH- |

| ~2.85 | t | 2H | -CH₂-COO- |

| 1.45 | s | 9H | Boc (-C(CH₃)₃) |

Experimental Protocol for NMR:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.

-

Parameters: A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Ester C=O |

| ~155.8 | Boc C=O |

| ~155.5 | Aromatic C-O |

| ~145.5 | Aromatic C-NO₂ |

| ~125.2 | Aromatic CH (meta to NO₂) |

| ~122.8 | Aromatic CH (ortho to NO₂) |

| ~80.5 | Boc -C(CH₃)₃ |

| ~36.5 | -CH₂-NH- |

| ~34.0 | -CH₂-COO- |

| ~28.4 | Boc -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H Stretch (Amide) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1765 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Boc carbamate) |

| 1520 & 1345 | Strong | N-O Stretch (Nitro group) |

| ~1160 | Strong | C-O Stretch (Ester) |

Experimental Protocol for IR:

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

This guide provides essential spectroscopic and synthetic information for this compound, serving as a valuable resource for its application in research and development. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.[2]

References

Potential Applications of Beta-Alanine Derivatives in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are emerging as versatile molecules with a wide array of potential applications in biomedical research and drug development. Unlike its alpha-amino acid counterpart, the amino group in beta-alanine is at the β-position relative to the carboxylate group, a structural nuance that imparts unique physicochemical and biological properties. This technical guide provides an in-depth exploration of the current research landscape of beta-alanine derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to investigate them.

Antimicrobial Applications

Derivatives of beta-alanine have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This has opened avenues for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

In Vitro Antimicrobial Activity

Studies have shown that synthetic derivatives of beta-alanine, such as esters, amides, and anilides of 3-benzamido propionic acid, exhibit significant antimicrobial properties.[1] The in vitro efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Beta-Alanine Derivatives

| Compound ID | Derivative Structure | Test Organism | MIC (µM/mL) |

| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | Pseudomonas aeruginosa | 2.04 |

| D14 | N-(3-(benzhydrylamino)-3-oxopropyl)benzamide | Candida albicans | 1.74 |

| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | Candida albicans | 1.74 |

| D21 | N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide | Aspergillus niger | 1.74 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Serial Dilution Method)[1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of beta-alanine derivatives against bacterial and fungal strains.

1. Preparation of Test Compounds and Standard Drug:

-

Dissolve the synthesized beta-alanine derivatives and the standard drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a stock concentration of 100 µg/mL.

2. Culture Preparation:

-

Prepare a fresh culture of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) by inoculating them in double strength Nutrient Broth IP and incubating at 37±1°C.

-

Prepare a fresh culture of the target fungi (e.g., Candida albicans, Aspergillus niger) by inoculating them in a suitable broth and incubating at 37±1°C for 3 days for C. albicans and 25±1°C for 7 days for A. niger.

3. Serial Dilution:

-

Dispense 1 mL of sterile media into a series of sterile test tubes.

-

Perform serial dilutions of the stock solution of the beta-alanine derivatives to achieve a concentration range of 50 µg/mL to 1.56 µg/mL.

4. Inoculation:

-

Inoculate each tube with 100 µL of the microbial suspension in sterile saline.

5. Incubation:

-

Incubate the bacterial tubes at 37±1°C for 24 hours.

-

Incubate the fungal tubes under their respective optimal conditions.

6. MIC Determination:

-

The MIC is the lowest concentration of the compound that prevents visible growth (turbidity) of the microorganism.

Enzyme Inhibition

Beta-alanine derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in modulating biological pathways for therapeutic benefit.

Carnosine Synthetase Inhibition

Analogues of beta-alanine have been shown to inhibit carnosine synthetase, an enzyme responsible for the synthesis of carnosine, a dipeptide with important physiological roles.[2]

Table 2: Inhibition of Carnosine Synthetase by Beta-Alanine Analogues [2]

| Beta-Alanine Analogue | Source of Enzyme | Inhibition | Type of Inhibition (vs. Beta-Alanine) |

| 3-aminopropanesulfonic acid (APS) | Rat Skeletal Muscle | Effective | Competitive |

| 3-aminopropanesulfonic acid (APS) | Chick Skeletal Muscle | Effective | Competitive |

| 5-Aminovaleric acid (5-AV) | Rat Skeletal Muscle | Effective | Non-competitive |

| 5-Aminovaleric acid (5-AV) | Chick Skeletal Muscle | No Inhibition | - |

| 2-Aminoethylphosphonic acid | Rat & Chick Skeletal Muscle | Small | - |

| o-phosphoethanolamine | Rat & Chick Skeletal Muscle | Small | - |

Alanine Racemase Inhibition

Derivatives such as β-chloro-D-alanine have demonstrated potent inhibitory activity against alanine racemase, a crucial enzyme in bacterial cell wall synthesis, making it a target for antibacterial drug design.[3]

Anticancer Research

Emerging evidence suggests that beta-alanine and its derivatives may possess anti-tumor properties, primarily by modulating cancer cell metabolism and the tumor microenvironment.[4][5][6][7]

Effects on Cancer Cell Metabolism and Proliferation

Beta-alanine has been shown to suppress the aggressiveness of malignant breast epithelial cells by altering their metabolism.[5][8] Specifically, it can reduce aerobic glycolysis (the Warburg effect) and oxidative metabolism.[8] Furthermore, it has been demonstrated to reduce cell migration and proliferation in breast, renal, and cervical cancer cell lines.[5][6]

Experimental Protocol: Cancer Cell Viability and Metabolism Assays[7][9]

1. Cell Culture and Treatment:

-

Culture non-malignant (e.g., MCF-10a) and malignant (e.g., MCF-7, renal, cervical) cell lines in appropriate media.

-

Treat cells with varying concentrations of beta-alanine (e.g., 10 mM, 100 mM) for a specified duration (e.g., 24 hours).[5][6]

2. Cell Viability Assay (Sulforhodamine B Assay):

-

After treatment, fix the cells and stain with Sulforhodamine B dye.

-

Measure the absorbance to determine cell viability.[6]

3. Metabolism Assays:

-

Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure ECAR (an indicator of glycolysis) and OCR (an indicator of oxidative phosphorylation) in real-time.[8]

-

Lactate Dehydrogenase (LDH) Expression: Analyze LDH expression using a FITC-conjugated fluorescent antibody and flow cytometry.[6]

-

ATP Content: Measure cellular ATP levels using a bioluminescence-based assay.[6]

4. Cell Migration Assay (Wound Healing Assay):

-

Create a "scratch" in a confluent cell monolayer.

-

Treat with beta-alanine and monitor the closure of the scratch over time to assess cell migration.[6]

Neuroscience Research

Beta-alanine is structurally intermediate between the neurotransmitters glycine and GABA, suggesting its potential role in neuromodulation.[9][10]

Neurotransmitter Activity

Beta-alanine satisfies several criteria for a neurotransmitter: it is present in the central nervous system (CNS), is released upon electrical stimulation in a calcium-dependent manner, has specific binding sites, and inhibits neuronal excitability.[10] It is recognized to act on at least five receptor sites, including glycine and GABA receptors.[10]

Cognitive Function and Mood

Research suggests that beta-alanine supplementation may have beneficial effects on cognitive function and mood, particularly in stressful situations.[11] Some animal studies have indicated that beta-alanine can increase brain-derived neurotrophic factor (BDNF), which is crucial for neuronal growth and maintenance.[11][12] While human studies have yet to confirm this mechanism, the potential for beta-alanine to act as a neuroprotectant is an active area of investigation.[11]

Pharmacokinetics of Beta-Alanine Derivatives

Understanding the pharmacokinetic profile of beta-alanine and its derivatives is crucial for optimizing dosing strategies and ensuring efficacy.

Pharmacokinetic Parameters

Studies have investigated the plasma pharmacokinetics of a single oral dose of beta-alanine.

Table 3: Pharmacokinetic Parameters of a Single 1,400 mg Oral Dose of Beta-Alanine [13][14]

| Parameter | Value (Mean ± SD) | Range |

| iAUC (μM·min) | 18,550 ± 6,495 | 9,334–38,183 |

| Cmax (μM) | 218.4 ± 87.9 | 91.7–440.5 |

| T1/2 (min) | - | 32.6–97.8 |

| Tmax (min) | - | 40–150 |

iAUC: incremental Area Under the Curve; Cmax: maximum concentration; T1/2: half-life; Tmax: time to maximum concentration.

Recent advancements have led to the development of controlled-release formulations of beta-alanine to enhance bioavailability and minimize side effects like paresthesia.[15] A novel controlled-release powder blend has been shown to increase bioavailability by 2.1-fold compared to a sustained-release tablet.[15]

Conclusion

Beta-alanine derivatives represent a promising class of compounds with diverse potential applications in research and medicine. Their demonstrated antimicrobial, enzyme-inhibiting, anti-cancer, and neuromodulatory activities warrant further investigation. The detailed experimental protocols and structured data presented in this guide aim to facilitate future research in this exciting field, ultimately paving the way for the development of novel therapeutics. The continued exploration of the synthesis of new derivatives and the elucidation of their mechanisms of action will be critical in realizing the full therapeutic potential of this versatile molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Alanine intercede metabolic recovery for amelioration of human cervical and renal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressivenes" by Roger A. Vaughan, Nicholas P. Gannon et al. [digitalcommons.chapman.edu]

- 9. researchgate.net [researchgate.net]

- 10. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. examine.com [examine.com]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Boc-β-Alanine 4-Nitrophenyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-β-alanine 4-nitrophenyl ester is a valuable building block in peptide synthesis, particularly for the introduction of a β-alanine residue into a peptide sequence. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the amino terminus, while the 4-nitrophenyl (ONp) ester serves as a pre-activated carboxyl group for peptide bond formation. This activation strategy, while considered a more traditional method, offers stability and can be effectively utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[][2] The electron-withdrawing nature of the nitrophenyl group facilitates nucleophilic attack by the amino group of the growing peptide chain. This document provides a detailed protocol for the application of Boc-β-alanine 4-nitrophenyl ester in peptide synthesis.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the coupling of Boc-β-alanine 4-nitrophenyl ester. Please note that actual results may vary depending on the specific peptide sequence, reaction scale, and laboratory conditions.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Equivalents of Boc-β-Ala-ONp | 1.5 - 3.0 | 1.0 - 1.5 |

| Solvent | DMF, NMP, or DCM | DMF, DCM, or THF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 2 - 12 hours |

| Monitoring | Kaiser Test or Chloranil Test | TLC or LC-MS |